(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide
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Description
(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H16N2O3S2 and its molecular weight is 420.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “N-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide”, primarily targets the phosphoinositide 3-kinases (PI3Ks) , particularly PI3Kgamma . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound acts as a selective, ATP-competitive PI3Kgamma inhibitor . It binds to the catalytic and allosteric sites of PI3Kgamma, inhibiting its enzyme activity . The acidic NH group on the thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part of the molecule play crucial roles in binding to PI3K and contribute to class IB PI3K selectivity .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting PI3Kgamma, the compound disrupts this pathway, leading to potential anti-cancer effects .
Result of Action
The inhibition of PI3Kgamma by this compound can lead to the suppression of cell growth and proliferation, potentially exerting anti-cancer effects . For instance, it has shown potent activities against HepG2 (a liver cancer cell line), A549 (a lung cancer cell line), MCF-7 (a breast cancer cell line), and HCT116 (a colon cancer cell line) .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the electrolyte pH and substrate concentration can affect the electrocatalytic conversion of similar furan compounds . .
Properties
IUPAC Name |
N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c25-20(19(15-8-3-1-4-9-15)16-10-5-2-6-11-16)23-24-21(26)18(29-22(24)28)14-17-12-7-13-27-17/h1-14,19H,(H,23,25)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHQBDKWTSGDRT-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)C(=CC4=CC=CO4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.